molecular formula C17H15N3O4S2 B420785 4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 306278-15-9

4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No. B420785
CAS RN: 306278-15-9
M. Wt: 389.5g/mol
InChI Key: HLHPAWUTLXSMQX-UHFFFAOYSA-N
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Description

“4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide” is a chemical compound . It is an off-white solid .


Molecular Structure Analysis

The molecular structure of “4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide” is complex, with multiple functional groups . It includes a methoxy group, a thiazol-2-ylamino group, a sulfonyl group, and a benzamide group .


Physical And Chemical Properties Analysis

“4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide” is an off-white solid . Other physical and chemical properties such as melting point, boiling point, density, and molecular weight are not specified in the available resources .

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not well understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the thiazol-2-ylamino and sulfonyl groups suggests potential reactivity with biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well characterized. Factors such as the compound’s solubility, stability, and permeability can influence its bioavailability. The presence of the methoxy and sulfonyl groups may affect the compound’s metabolic stability and its interactions with drug-metabolizing enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other competing molecules .

properties

IUPAC Name

4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-14-6-2-12(3-7-14)16(21)19-13-4-8-15(9-5-13)26(22,23)20-17-18-10-11-25-17/h2-11H,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHPAWUTLXSMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

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